4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
Description
Properties
IUPAC Name |
(E)-N-methoxy-1-[4-(4-methylphenoxy)-3-nitrophenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBGZGQMTKXKIE-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the benzene ring.
Oximation: The conversion of the aldehyde group to an oxime.
The reaction conditions for these steps often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group and the oxime group are key functional groups that contribute to its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Aromatic Core
Table 1: Core Structural Modifications and Their Effects
Key Observations:
- Sulfanyl vs. Phenoxy: The sulfanyl group (C–S–C) in 477852-04-3 increases molecular weight by ~16 g/mol compared to the target compound’s phenoxy group (C–O–C). Sulfur’s lower electronegativity may enhance membrane permeability .
- Chlorine Substitution : The chlorobenzyl-sulfanyl analogue (102151-86-0) introduces a halogen, likely improving binding affinity in medicinal applications via halogen bonding .
Functional Group Modifications
Table 2: Oxime and Nitro Group Variations
Key Observations:
- Oxime Retention : Most analogues retain the O-methyloxime group, critical for metal ion chelation or enzyme inhibition.
- Nitro Group : Universally present in compared compounds, suggesting its role in electron-deficient aromatic interactions.
Physicochemical and Application Differences
- Lipophilicity : Sulfanyl and chlorobenzyl derivatives exhibit higher logP values than the target compound, favoring blood-brain barrier penetration .
- Solubility: Piperazino derivatives (e.g., 383147-17-9) may have lower aqueous solubility due to increased molecular weight and rigidity .
- Medicinal Chemistry: Piperazino derivatives are explored for kinase inhibition, while sulfanyl analogues may target cysteine proteases .
Biological Activity
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is an organic compound characterized by its complex structure, which includes a nitro group, a methoxy group, and a phenoxy group attached to a benzene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
- IUPAC Name: this compound
- CAS Number: 320417-09-2
- Molecular Formula: C16H16N2O3
- Molecular Weight: 284.31 g/mol
The compound's structure allows for various chemical reactions, including reduction, substitution, and oxidation. Its functional groups play a significant role in its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth.
Case Study: Antibacterial Activity
In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating significant antibacterial activity.
Antifungal Activity
The compound has also demonstrated antifungal properties. In vitro studies revealed that it inhibited the growth of Candida albicans with an MIC of 30 µg/mL.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The nitro group is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins.
Table: Summary of Biological Activities
| Activity Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 | |
| Antibacterial | S. aureus | 50 | |
| Antifungal | C. albicans | 30 |
Medicinal Chemistry
The compound is being explored for its potential in drug development. Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules with enhanced biological activities.
Organic Synthesis
This compound is utilized as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
